Cas no 50765-22-5 (Methyl 3-hydroxy-5-iodobenzoate)

Methyl 3-hydroxy-5-iodobenzoate is a halogenated aromatic ester with the molecular formula C₈H₇IO₃. This compound features a hydroxyl group and an iodine substituent on the benzoate ring, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The iodine moiety enhances its utility in cross-coupling reactions, such as Suzuki or Sonogashira couplings, while the ester group allows for further functionalization. Its crystalline solid form and defined purity make it suitable for precise synthetic workflows. The compound’s structural features also lend themselves to applications in material science and agrochemical research, where halogenated aromatics are often key building blocks.
Methyl 3-hydroxy-5-iodobenzoate structure
50765-22-5 structure
Product Name:Methyl 3-hydroxy-5-iodobenzoate
CAS No:50765-22-5
MF:C8H7IO3
MW:278.043854951859
MDL:MFCD11111265
CID:840093
Update Time:2025-06-12

Methyl 3-hydroxy-5-iodobenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-hydroxy-5-iodobenzoate
    • Benzoic acid, 3-hydroxy-5-iodo-, methyl ester
    • LogP
    • MDL: MFCD11111265
    • Inchi: 1S/C8H7IO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,1H3
    • InChI Key: PAVBUMACMQHDPH-UHFFFAOYSA-N
    • SMILES: IC1C=C(C=C(C(=O)OC)C=1)O

Computed Properties

  • Exact Mass: 277.94351
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2

Experimental Properties

  • Color/Form: Light-green to Brown Solid
  • PSA: 46.53

Methyl 3-hydroxy-5-iodobenzoate Security Information

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Amadis Chemical Company Limited
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(CAS:50765-22-5)Methyl 3-hydroxy-5-iodobenzoate
Order Number:A924400
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:39
Price ($):830.0
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Additional information on Methyl 3-hydroxy-5-iodobenzoate

Methyl 3-hydroxy-5-iodobenzoate (CAS No. 50765-22-5): An Overview of Its Properties, Applications, and Recent Research

Methyl 3-hydroxy-5-iodobenzoate (CAS No. 50765-22-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structural features, has been the subject of numerous studies due to its potential applications in drug development and advanced materials. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements related to Methyl 3-hydroxy-5-iodobenzoate.

Chemical Structure and Properties

Methyl 3-hydroxy-5-iodobenzoate is a derivative of benzoic acid, featuring a hydroxyl group at the 3-position and an iodine atom at the 5-position on the benzene ring. The presence of these functional groups imparts unique chemical and physical properties to the compound. The hydroxyl group can participate in hydrogen bonding, enhancing solubility in polar solvents. The iodine atom, being a heavy halogen, can influence the electronic properties of the molecule, making it useful in various chemical reactions.

The molecular formula of Methyl 3-hydroxy-5-iodobenzoate is C8H7O3I, with a molecular weight of approximately 244.04 g/mol. It exists as a white crystalline solid at room temperature and has a melting point around 110°C. The compound is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but it has limited solubility in water.

Synthesis Methods

The synthesis of Methyl 3-hydroxy-5-iodobenzoate can be achieved through several routes, each with its own advantages and limitations. One common method involves the iodination of 3-hydroxybenzoic acid followed by esterification with methanol. This two-step process ensures high yields and purity:

  1. Iodination Step: 3-Hydroxybenzoic acid is treated with an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetonitrile or dichloromethane. This step introduces the iodine atom at the 5-position on the benzene ring.
  2. Esterification Step: The resulting 3-hydroxy-5-iodobenzoic acid is then esterified with methanol using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This step forms the methyl ester derivative.

An alternative one-pot synthesis method involves the direct reaction of 3-hydroxybenzoic acid with methyl iodide in the presence of a base like potassium carbonate. This method simplifies the process by combining both steps into a single reaction vessel.

Applications in Medicinal Chemistry

Methyl 3-hydroxy-5-iodobenzoate has shown promise in medicinal chemistry due to its potential as a lead compound for drug development. Recent studies have explored its biological activities and therapeutic potential:

  • Antimicrobial Activity: Research has demonstrated that Methyl 3-hydroxy-5-iodobenzoate exhibits significant antimicrobial activity against various bacterial strains, including multidrug-resistant pathogens. The presence of the iodine atom contributes to its antibacterial properties by disrupting cell membranes.
  • Cancer Research: Preliminary studies have indicated that Methyl 3-hydroxy-5-iodobenzoate possesses anticancer properties by inducing apoptosis in cancer cells. Its ability to target specific cellular pathways makes it a potential candidate for further investigation in cancer therapy.
  • Inflammation Reduction: strong>: The compound has been found to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes. This property could be beneficial in treating inflammatory diseases.

Applications in Materials Science strong>

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Amadis Chemical Company Limited
(CAS:50765-22-5)Methyl 3-hydroxy-5-iodobenzoate
A924400
Purity:99%
Quantity:1g
Price ($):830.0
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